(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and L-proline.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with L-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidine ring.
Oxidation: The resulting pyrrolidine derivative is then oxidized to introduce the oxo group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional carbonyl or carboxyl groups.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the pyrrolidine ring.
Spirocyclic Oxindoles: Similar in having a cyclic structure with potential biological activities.
Polychlorinated Biphenyls: Similar in containing chlorinated aromatic rings but differ in overall structure and properties.
Uniqueness
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of a chiral center, a pyrrolidine ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
834917-64-5 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
(4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-13-10(14)9(8)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)/t8-,9?/m0/s1 |
InChI Key |
UNTIWFGDNPKRDT-IENPIDJESA-N |
Isomeric SMILES |
C1[C@H](C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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